molecular formula C₉H₉D₇O₇ B1159261 Propyl-d7 β-D-Glucuronide

Propyl-d7 β-D-Glucuronide

Cat. No.: B1159261
M. Wt: 243.26
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl-d7 β-D-Glucuronide (Catalog Number: PA STI 075600) is a deuterium-labeled stable isotope analogue of Propyl β-D-Glucuronide, with a molecular formula of C9H9D7O7 and a molecular weight of 243.26 g/mol . This compound is specifically designed for use as an internal standard in advanced analytical techniques, such as HPLC-MS/MS, to ensure accurate quantification in metabolic studies . Its primary research value lies in investigating glucuronidation, a critical Phase II metabolic pathway mediated by uridine 5'-diphospho-glucuronosyltransferases (UGTs) in human liver microsomes . By serving as a labeled substrate, it enables precise tracing and analysis of metabolic fate and enzyme kinetics, particularly for short-chained aliphatic alcohols. Applications include in vitro metabolism studies, enzyme kinetic profiling, and research into drug-induced hepatotoxicity mechanisms. The compound should be stored at 2-8°C. This compound is intended for research purposes only and is not suitable for human, veterinary, or diagnostic applications .

Properties

Molecular Formula

C₉H₉D₇O₇

Molecular Weight

243.26

Synonyms

Propyl-d7 β-D-Glucopyranosiduronic Acid; 

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Propyl D7 β D Glucuronide

Deuterium (B1214612) Labeling Techniques in Organic Synthesis

The introduction of deuterium into a molecule, a process known as deuteration or deuterium labeling, is a fundamental step in the synthesis of compounds like Propyl-d7 β-D-Glucuronide. This technique involves the replacement of one or more hydrogen atoms in a molecule with their heavier isotope, deuterium. The resulting deuterated compounds are chemically similar to their non-labeled counterparts but possess a greater mass, a property that is readily detectable by mass spectrometry. nih.govgoogle.com This distinction makes them invaluable as internal standards in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), allowing for precise and accurate measurement of the non-labeled analyte in complex biological matrices. researchgate.net

The synthesis of deuterated molecules can be achieved through various methods. One common approach involves the use of deuterated reagents, such as deuterium gas (D2), deuterated solvents like deuterium oxide (D2O) or methanol-d1 (MeOD), or deuterated building blocks like phenyl-d5-boronic acid. researchgate.net For instance, the synthesis of deuterated triclosan-O-glucuronide (TCS-d3-G) and 2-phenylphenol-O-glucuronide (OPP-d5-G) utilized deuterated starting materials to introduce the isotopic label. nih.govresearchgate.net The choice of deuteration strategy depends on the specific location of the desired label within the target molecule and the stability of the C-D bond under various reaction conditions.

A recent strategy for labeling glucuronide conjugates involves chemical isotope labeling with a pair of isotopic probes, such as N,N-dimethylethylenediamine (DMED-d0) and its deuterated counterpart DMED-d6. nih.govacs.orgacs.org This method specifically targets the carboxylic acid group of the glucuronic acid moiety, allowing for the comprehensive profiling of glucuronidated metabolites in biological samples. nih.govacs.orgacs.org

Chemical Synthesis Routes for β-D-Glucuronide Conjugates

The formation of the β-D-glucuronide linkage is a key transformation in the synthesis of this compound. Glucuronidation is a significant metabolic pathway for many compounds, and its chemical replication in the laboratory is essential for producing reference standards and studying metabolic pathways. nih.govwikipedia.org Several methods exist for the chemical synthesis of β-D-glucuronide conjugates, with the Koenigs-Knorr reaction being one of the most widely employed. researchgate.nethelsinki.finih.gov

The Koenigs-Knorr reaction typically involves the coupling of a protected glucuronyl halide, such as acetobromo-α-D-glucuronic acid methyl ester, with an alcohol (the aglycone) in the presence of a promoter, often a heavy metal salt like silver carbonate or cadmium carbonate. researchgate.netnih.govacs.org This reaction generally proceeds with inversion of configuration at the anomeric center, leading to the desired β-glycosidic bond. However, the formation of by-products, including the α-anomer and orthoesters, can occur. helsinki.fi The choice of catalyst, solvent, and reaction conditions can significantly influence the yield and stereoselectivity of the reaction. mdpi.com

Alternative glycosylation methods have been developed to improve yields and selectivity. The use of glycosyl trichloroacetimidates, as in the Schmidt's glucuronidation, offers a powerful alternative to the Koenigs-Knorr reaction. nih.govresearchgate.net This method often provides higher yields and better stereocontrol. Another approach is the Mitsunobu reaction, which allows for the anomeric esterification of glucuronides with inversion of configuration. beilstein-journals.org

The synthesis of glucuronide conjugates also requires careful consideration of protecting groups for the hydroxyl and carboxyl functionalities of the glucuronic acid moiety to prevent unwanted side reactions. nih.gov Common protecting groups for the hydroxyls include acetyl (Ac) or benzoyl (Bz) groups, while the carboxyl group is often protected as a methyl ester. The final step in the synthesis is the deprotection of these groups to yield the free glucuronide. This step can be challenging, as the basic hydrolysis conditions often used can lead to the formation of by-products through ester elimination, particularly with sterically hindered aglycones. nih.govresearchgate.net Milder deprotection methods, such as a two-step protocol involving zinc acetate (B1210297) transesterification followed by saponification, have been developed to circumvent these issues. nih.govresearchgate.net

Regioselective Derivatization Approaches for Glucuronide Analogs

In many instances, the aglycone of a glucuronide conjugate possesses multiple potential sites for glycosylation. Regioselective derivatization, the ability to selectively introduce a functional group at a specific position, is therefore a critical aspect of synthesizing specific glucuronide isomers. researchgate.netnih.govmdpi.com This is particularly important when synthesizing standards for metabolites, as different positional isomers can have distinct biological activities and metabolic fates. nih.gov

Achieving regioselectivity often relies on the strategic use of protecting groups. By selectively protecting all but the desired hydroxyl group on the aglycone, the glucuronidation reaction can be directed to a specific site. nih.gov For example, the synthesis of estriol (B74026) 16- and 17-monoglucuronides was achieved through the selective protection and deprotection of the hydroxyl groups of estriol. nih.gov

The inherent reactivity of different hydroxyl groups can also be exploited to achieve regioselectivity. For instance, phenolic hydroxyl groups are generally more acidic and nucleophilic than alcoholic hydroxyls, allowing for selective glycosylation under certain conditions. However, in some cases, the selective reaction of an alcoholic hydroxyl group in the presence of a phenolic hydroxyl group has been reported. nih.gov

Enzymatic synthesis offers a powerful alternative for achieving high regioselectivity and stereoselectivity. helsinki.finih.gov UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation in vivo, often exhibit a high degree of specificity for both the aglycone and the site of glucuronidation. nih.govnih.gov The use of recombinant UGT enzymes or liver microsomes can provide a direct route to specific glucuronide isomers that may be difficult to obtain through chemical synthesis. nih.govnih.gov

Advanced Purification and Isolation Techniques for Labeled Glucuronides

Following the synthesis of this compound, a crucial final step is its purification and isolation to obtain a compound of high purity, suitable for its intended use as an analytical standard. researchgate.net Given the often-complex reaction mixtures and the presence of isomers and by-products, advanced purification techniques are essential.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the purification of glucuronide conjugates. nih.govtandfonline.comnih.gov Reversed-phase HPLC, utilizing C18 columns, is commonly employed for the separation of these relatively polar compounds. nih.govscispace.com The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), often with the addition of a modifier such as formic acid or acetic acid to improve peak shape and resolution. scispace.com Preparative and semi-preparative HPLC systems allow for the isolation of milligram to gram quantities of purified glucuronides. nih.govtandfonline.com

For particularly challenging separations, other chromatographic modes can be utilized. Hydrophilic interaction chromatography (HILIC) can be an effective alternative for very polar glucuronides that show poor retention on reversed-phase columns. scispace.com In some cases, a combination of different chromatographic techniques, such as reversed-phase HPLC followed by silica (B1680970) gel chromatography, may be necessary to achieve the desired purity. nih.govcapes.gov.br

The isolation of glucuronides from biological matrices, such as urine, often involves an initial solid-phase extraction (SPE) step to remove interfering substances. nih.govtandfonline.com Resins like Amberlite XAD-2 are commonly used to adsorb the glucuronide conjugates, which can then be eluted with an organic solvent. tandfonline.com

The purity of the final product is typically assessed by a combination of analytical techniques, including analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.govnih.gov These methods confirm the identity and structural integrity of the synthesized this compound and ensure the absence of significant impurities.

Interactive Data Tables

Table 1: Key Synthetic Reactions for Glucuronide Formation

Reaction NameGlycosyl DonorActivator/CatalystKey Features
Koenigs-KnorrGlycosyl HalideSilver or Cadmium Salts, Lewis AcidsWidely used, but can produce by-products. researchgate.nethelsinki.fi
Schmidt's GlucuronidationGlycosyl TrichloroacetimidateBoron Trifluoride EtherateOften provides high yields and stereoselectivity. nih.govresearchgate.net
Mitsunobu ReactionAnomeric HydroxylDEAD/DIAD, TriphenylphosphineAllows for anomeric esterification with inversion of configuration. beilstein-journals.org
Enzymatic SynthesisUDP-Glucuronic AcidUDP-Glucuronosyltransferases (UGTs)High regio- and stereoselectivity. helsinki.finih.gov

Table 2: Common Purification Techniques for Glucuronides

TechniqueStationary PhaseMobile PhaseApplication
Reversed-Phase HPLCC18, C8Water/Acetonitrile or Methanol (often with acid modifier)General purpose purification of polar glucuronides. nih.govscispace.com
Preparative HPLCC18, ODSAqueous MethanolIsolation of milligram to gram quantities. tandfonline.com
Solid-Phase ExtractionAmberlite XAD-2, Polymeric Reversed PhaseMethanol, AcetonitrileInitial cleanup from biological matrices. nih.govtandfonline.com
Silica Gel ChromatographySilica GelNon-polar/Polar solvent mixturesFurther purification, often after initial HPLC. nih.govcapes.gov.br

Advanced Analytical Characterization Methodologies for Propyl D7 β D Glucuronide

High-Resolution Mass Spectrometry for Isotopic Purity and Identity Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of Propyl-d7 β-D-Glucuronide. Unlike nominal mass instruments, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). This capability is fundamental for confirming the elemental composition and verifying the successful incorporation of deuterium (B1214612) atoms. mdpi.commdpi.com

The primary application of HRMS in this context is to confirm the identity of the molecule by comparing its measured accurate mass to the theoretical calculated mass. For this compound (Molecular Formula: C₉H₉D₇O₇), the seven deuterium atoms significantly increase the mass compared to the unlabeled Propyl β-D-Glucuronide (C₉H₁₆O₇). scbt.comscbt.compharmaffiliates.com HRMS can easily distinguish between these two species due to the mass difference between hydrogen (1.0078 u) and deuterium (2.0141 u).

Furthermore, HRMS is critical for assessing the isotopic purity and distribution. By examining the mass spectral data, analysts can determine the percentage of the d7 isotopologue relative to other isotopic variants (d0 to d6). This is achieved by analyzing the isotopologue distribution in the mass spectrum. researchgate.net Techniques like mass defect filtering (MDF) can be employed, where the exact mass difference between the deuterated and non-deuterated compound is used to selectively identify and quantify the labeled species in complex mixtures. tandfonline.com Tandem mass spectrometry (MS/MS) experiments on HRMS platforms can further confirm the structure by generating characteristic fragment ions. The fragmentation pattern of the glucuronide moiety, such as the neutral loss of the glucuronic acid group (176.0321 Da for the unlabeled portion), provides additional structural confirmation. acs.org

Table 1: Theoretical Mass Comparison of Propyl β-D-Glucuronide Isotopologues This table illustrates the theoretical monoisotopic mass differences verifiable by HRMS.

Compound NameMolecular FormulaTheoretical Monoisotopic Mass (Da)
Propyl β-D-GlucuronideC₉H₁₆O₇236.08960
This compound C₉H₉D₇O₇ 243.13398

Data sourced from theoretical calculations based on atomic masses.

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to elucidate the detailed molecular structure of this compound. It provides information on the connectivity of atoms and the stereochemistry of the molecule, which is crucial for confirming that the glucuronidation has occurred at the correct position and that the β-anomeric configuration is present. A combination of one-dimensional and two-dimensional NMR experiments is typically employed. rsc.org

For an isotopically labeled compound like this compound, several types of NMR experiments are particularly informative:

Proton (¹H) NMR: In the ¹H NMR spectrum, the signals corresponding to the seven protons on the propyl group would be absent or significantly diminished, confirming the location of the deuterium labeling. The remaining signals for the glucuronide ring protons can be analyzed to confirm the β-configuration of the anomeric center (typically a large coupling constant, J, between H-1 and H-2).

Deuterium (²H or D) NMR: This is a direct method to observe the incorporated deuterium atoms. sigmaaldrich.com For highly deuterated compounds, Deuterium NMR can be more informative than ¹H NMR for verifying the sites of labeling and assessing enrichment, as the residual proton signals in ¹H NMR can be very weak. sigmaaldrich.com

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information about all carbon atoms in the molecule. In the deuterated propyl chain, the ¹³C signals will be split into multiplets due to C-D coupling, and the chemical shifts may experience a slight upfield shift (isotopic effect). This provides definitive evidence of the location of the deuterium labels. Quantitative analysis of deuterium-induced shifts in ¹³C NMR can also be used to determine the degree of isotope labeling at specific sites. nih.gov

Table 2: NMR Methodologies for Structural Analysis This table outlines the application of different NMR techniques in the characterization of this compound.

NMR ExperimentPurposeExpected Observation for this compound
¹H NMR Confirm structure and proton locationsAbsence of signals for the propyl-d7 chain protons. Signals for glucuronide moiety confirm structure.
²H NMR Directly detect deuterium atomsSignals corresponding to the seven deuterium atoms on the propyl chain confirm labeling. sigmaaldrich.com
¹³C NMR Confirm carbon backbone and deuteration sitesSplitting and isotopic shifts of carbon signals in the propyl chain confirm location of deuterium. nih.gov
2D NMR (e.g., HSQC, HMBC) Establish atom connectivityCorrelations confirm the linkage between the propyl group and the glucuronide ring. rsc.org

Chromatographic Techniques for Purity Profiling and Isomer Separation (e.g., HPLC, UPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for determining the chemical purity of this compound. These methods separate the target compound from any starting materials, by-products, or potential isomers, such as the α-anomer. Purity analysis is critical as impurities could interfere with quantitative assays.

These separation techniques are most often coupled with mass spectrometry (LC-MS/MS), which provides the sensitivity and selectivity needed for trace-level detection and quantification. nih.govnih.gov Reversed-phase chromatography is the most common separation mode for glucuronides.

Key aspects of a typical chromatographic method include:

Column: A C18 or biphenyl (B1667301) stationary phase is frequently used, offering good retention and separation of polar and non-polar analytes. nih.govunil.ch

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (typically acetonitrile (B52724) or methanol) is employed to achieve optimal separation. rsc.orgchromatographyonline.com

Detection: When coupled with a mass spectrometer, selected reaction monitoring (MRM) can be used for highly specific quantification. UV detection is also possible if the aglycone contains a chromophore, though it is less specific than MS.

The development of a robust UPLC method allows for faster analysis times and higher resolution compared to traditional HPLC, which is advantageous for high-throughput applications. unil.chmdpi.com The method must be validated to demonstrate its ability to separate this compound from its unlabeled form and any other related impurities.

Table 3: Typical UPLC Parameters for Glucuronide Analysis This table provides an example of a typical UPLC setup for the analysis of glucuronide compounds.

ParameterTypical SettingPurpose
System UPLC coupled to a tandem mass spectrometer (MS/MS)Provides high-resolution separation and sensitive, specific detection. nih.govunil.ch
Column Acquity UPLC CSH C18 (e.g., 2.1 x 100 mm, 1.8 µm)Reversed-phase column for retaining and separating the analyte. unil.ch
Mobile Phase A Water with 0.1% Formic AcidAqueous component of the mobile phase.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic component for eluting the analyte.
Flow Rate 0.3 - 0.5 mL/minOptimized for small particle size columns to ensure efficient separation. unil.chchromatographyonline.com
Gradient Variable gradient from low to high %BEnsures separation of compounds with different polarities.
Injection Volume 1 - 10 µLSmall volume injection is typical for sensitive UPLC-MS/MS systems. chromatographyonline.com

Other Spectroscopic Methods in Compound Characterization Research

While HRMS, NMR, and chromatography are the primary workhorses for characterization, other spectroscopic techniques can provide complementary information. One emerging technique is Molecular Rotational Resonance (MRR) spectroscopy.

MRR spectroscopy measures the rotational transitions of molecules in the gas phase. It provides exquisitely precise information about the three-dimensional mass distribution of a molecule. A key advantage of MRR is its ability to unambiguously distinguish between structural isomers and isotopologues, even those with identical masses, which can be a challenge for mass spectrometry. brightspec.com For this compound, MRR could theoretically be used to confirm the exact site of deuteration within the propyl chain if there were any ambiguity. This level of structural detail is often difficult to obtain by other methods. brightspec.com While not yet a routine method in most laboratories, its power for detailed structural analysis of isotopically labeled compounds is significant.

Quantitative Bioanalytical Applications of Propyl D7 β D Glucuronide As an Internal Standard

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. The use of a stable isotope-labeled internal standard like Propyl-d7 β-D-glucuronide is fundamental to achieving reliable quantification in complex biological matrices.

The successful analysis of glucuronides by LC-MS/MS is highly dependent on achieving efficient chromatographic separation. Glucuronides are often highly polar and hydrophilic, which can make their retention and separation on traditional reversed-phase columns challenging. scispace.com

Key parameters that are optimized during method development include:

Column Chemistry: C18 columns are widely used for the separation of glucuronides. The choice of a specific C18 column depends on factors such as particle size, pore size, and surface area, which influence resolution and peak shape.

Mobile Phase Composition: A mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), is typically used. The gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to ensure the effective separation of the polar glucuronides from other matrix components.

Mobile Phase pH and Additives: The pH of the mobile phase is a critical parameter that affects the ionization state and retention of glucuronides. Formic acid or acetic acid are common additives used to control the pH and improve peak shape. Ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) can also be used as modifiers to enhance ionization efficiency in the mass spectrometer. scispace.com

A well-optimized chromatographic method ensures that the analyte and the internal standard, this compound, have similar retention times, which is crucial for accurate quantification.

Table 1: Representative Chromatographic Conditions for Glucuronide Analysis
ParameterCondition
ColumnC18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase BAcetonitrile
Flow Rate0.3 mL/min
GradientInitial 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions
Column Temperature40 °C

The high selectivity of tandem mass spectrometry is achieved through the use of Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion is selected and fragmented, and a specific product ion is monitored. For this compound, the precursor ion would be the protonated or deprotonated molecule, and the product ions are characteristic fragments.

Electrospray ionization (ESI) is the most common ionization technique for the analysis of polar compounds like glucuronides, and it can be operated in either positive or negative ion mode. In positive ion mode, a common fragmentation pathway for glucuronides is the neutral loss of the glucuronic acid moiety (176 Da). nih.gov

For this compound, the MRM transitions would be selected to differentiate it from the unlabeled propyl β-D-glucuronide. The increase in mass due to the seven deuterium (B1214612) atoms allows for this specific detection.

Table 2: Hypothetical MRM Transitions for Propyl β-D-Glucuronide and this compound in Positive Ion Mode
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Propyl β-D-Glucuronide237.161.1 (Propyl fragment)15
This compound (Internal Standard)244.168.1 (Propyl-d7 fragment)15

Note: The values in Table 2 are hypothetical and serve as a representative example of MRM transitions for this class of compounds.

A bioanalytical method must be rigorously validated to ensure its reliability. The validation process assesses several key parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy is the closeness of the measured value to the true value. These are evaluated by analyzing quality control (QC) samples at different concentration levels on the same day (intra-day) and on different days (inter-day). The acceptance criteria for precision (expressed as the coefficient of variation, %CV) and accuracy (expressed as the percentage of the nominal value) are typically within ±15% (±20% at the lower limit of quantification). lcms.cz

Matrix Effects: The effect of co-eluting substances from the biological matrix on the ionization of the analyte and internal standard. nih.gov Matrix effects can cause ion suppression or enhancement, leading to inaccurate results. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization effects. clearsynth.comagriculturejournals.cz

Table 3: Representative Validation Parameters and Acceptance Criteria
ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
Intra- and Inter-day Precision (%CV)≤ 15% (≤ 20% at LLOQ)
Intra- and Inter-day Accuracy (%)Within 85-115% (80-120% at LLOQ)
Matrix FactorCV ≤ 15%

Application in Gas Chromatography-Mass Spectrometry (GC-MS) Based Methodologies

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the quantification of small molecules. However, due to the low volatility and high polarity of glucuronides, they are not directly amenable to GC-MS analysis. Therefore, a derivatization step is required to convert them into more volatile and thermally stable compounds. nih.gov

The use of this compound as an internal standard in GC-MS methods follows a similar principle to its use in LC-MS/MS. It is added to the samples before the derivatization and extraction steps to correct for any variability in these processes.

Common derivatization techniques for glucuronides include:

Silylation: This involves the replacement of active hydrogens in hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group.

Methylation: This converts carboxylic acids to their corresponding methyl esters.

After derivatization, the samples are analyzed by GC-MS, and the quantification is based on the ratio of the peak area of the derivatized analyte to the derivatized internal standard.

Role in Enhancing Analytical Precision and Selectivity in Complex Biological Matrices

The primary role of this compound as an internal standard is to improve the precision and selectivity of quantitative bioanalytical methods. Biological matrices such as plasma, urine, and tissue are incredibly complex, containing numerous endogenous compounds that can interfere with the analysis.

By using a deuterated internal standard, which is chemically identical to the analyte but has a different mass, several sources of error can be corrected for:

Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps are accounted for.

Instrumental Variability: Fluctuations in injection volume and detector response are normalized.

Matrix Effects: As previously discussed, the internal standard co-elutes with the analyte and experiences similar ion suppression or enhancement, leading to a more accurate measurement. lcms.czclearsynth.comnih.gov

The use of this compound significantly enhances the confidence in the analytical results, which is crucial in regulated environments such as clinical and forensic toxicology.

Challenges and Innovations in Glucuronide Quantification Method Development

Despite the advancements in analytical instrumentation, the quantification of glucuronides still presents several challenges:

Instability of Glucuronides: Acyl glucuronides, in particular, can be unstable and undergo hydrolysis or intramolecular rearrangement (acyl migration). scispace.com This requires careful sample handling and storage conditions, such as low temperatures and acidic pH, to minimize degradation.

Isomeric Separation: Glucuronidation can occur at different positions on a molecule, leading to the formation of isomers. These isomers may have different biological activities and need to be chromatographically separated for accurate quantification.

Availability of Standards: Pure analytical standards for glucuronide metabolites, especially deuterated ones, can be expensive and not always commercially available. scispace.com

To address these challenges, several innovations have emerged:

Advanced Chromatographic Techniques: The use of Ultra-High-Performance Liquid Chromatography (UHPLC) with sub-2 µm particle columns provides higher resolution and faster analysis times, improving the separation of isomeric glucuronides.

High-Resolution Mass Spectrometry (HRMS): HRMS offers increased selectivity and the ability to perform retrospective data analysis, which can be valuable for identifying unexpected metabolites.

Improved Sample Preparation Techniques: The development of more selective and efficient sample preparation methods, such as solid-phase extraction (SPE) with mixed-mode sorbents and online SPE, helps to reduce matrix effects and improve recovery. phenomenex.com

Enzymatic Synthesis of Standards: In cases where standards are not commercially available, they can be synthesized in the laboratory using enzymes like UDP-glucuronosyltransferases (UGTs). scispace.com

Investigation of Metabolic Pathways and Enzymatic Interactions Involving Glucuronides

In Vitro Metabolism Studies Utilizing β-D-Glucuronide Probes

In vitro studies are fundamental to understanding the metabolic fate of xenobiotics, including the formation of glucuronide conjugates. Propyl-d7 β-D-Glucuronide is utilized in these studies, particularly in the investigation of the enzymes responsible for glucuronidation.

Uridine (B1682114) 5′-Diphospho-Glucuronosyltransferase (UGT) Isoform Identification and Activity Profiling

Glucuronidation is a major Phase II metabolic pathway catalyzed by the Uridine 5'-diphospho-glucuronosyltransferase (UGT) superfamily of enzymes. solvobiotech.comevotec.com These enzymes conjugate glucuronic acid to various substrates, increasing their water solubility and facilitating their excretion. covachem.comsigmaaldrich.com Identifying which specific UGT isoforms are responsible for the metabolism of a particular compound is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in drug response.

The identification process often involves incubating the parent compound (in this case, propanol) with a panel of recombinant human UGT isoforms. The formation of the glucuronide metabolite is then quantified, typically by liquid chromatography-mass spectrometry (LC-MS/MS), using a stable isotope-labeled standard like this compound for accurate measurement.

While studies specifically profiling the UGT isoforms responsible for propyl glucuronidation are not detailed in the provided search results, the general methodology is well-established. For instance, studies on other compounds have successfully identified key isoforms:

Propylthiouracil (PTU) : UGT1A9 was identified as the primary isoform responsible for its glucuronidation. nih.govresearchgate.net

Aprepitant (B1667566) : Glucuronidation was found to be catalyzed mainly by UGT1A4 and UGT1A3. nih.gov

Efavirenz : UGT2B7 was shown to be the sole catalyst for the formation of Efavirenz-N-glucuronide. researchgate.net

To determine the isoforms involved in propanol (B110389) glucuronidation, researchers would compare the metabolic activity across a panel of common UGTs, such as those listed in the table below, which are known to be important in drug metabolism. solvobiotech.combioivt.com

Table 1: Common UGT Isoforms and Their Selective Probe Substrates

UGT IsoformSelective Probe SubstrateKnown Inhibitor
UGT1A1Estradiol / Bilirubin (B190676)Silybin / Atazanavir
UGT1A3Chenodeoxycholic acid (CDCA)Troglitazone
UGT1A4TrifluoperazineItraconazole
UGT1A61-NaphtholDiclofenac / Troglitazone
UGT1A9PropofolNiflumic acid / Diclofenac
UGT2B7Zidovudine (AZT) / NaloxoneDiclofenac / Fluconazole
UGT2B15S-oxazepam / 4-MethylumbelliferoneAmitriptyline

Data sourced from multiple references. solvobiotech.comevotec.comresearchgate.netnih.gov

Enzyme Kinetic Studies of Glucuronidation (e.g., K_m, V_max Determination)

Enzyme kinetic studies are performed to characterize the efficiency of the glucuronidation reaction. The key parameters determined are the Michaelis constant (K_m) and the maximum reaction velocity (V_max). K_m represents the substrate concentration at which the reaction rate is half of V_max, indicating the affinity of the enzyme for the substrate. A lower K_m value signifies a higher affinity. V_max represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

These parameters are determined by incubating the UGT enzyme source (such as human liver microsomes or a recombinant UGT isoform) with varying concentrations of the substrate (propanol) and measuring the initial rate of Propyl β-D-Glucuronide formation. Again, this compound is essential as an internal standard for accurate quantification.

For example, a study on the glucuronidation of aprepitant determined the following kinetic parameters for the involved UGT isoforms nih.gov:

UGT1A3 : K_m of 69.4 ± 1.9 µM

UGT1A4 : K_m of 161.6 ± 15.6 µM

UGT1A8 : K_m of 197.1 ± 28.2 µM

This data indicates that UGT1A3 has the highest affinity for aprepitant among the tested isoforms. Similar studies would be necessary to determine the specific kinetic parameters for propanol glucuronidation by the relevant UGTs.

Inhibition and Induction Studies of UGTs

Investigating the potential for a compound to inhibit or induce UGT enzymes is a critical component of drug development, as these interactions can lead to significant changes in drug clearance and potential toxicity. evotec.combioivt.com

Inhibition studies assess whether a compound can decrease the activity of a specific UGT isoform. This is typically done by incubating the UGT enzyme, a known probe substrate for that isoform, and the test compound. A reduction in the formation of the probe substrate's glucuronide metabolite indicates inhibition. bioivt.com The concentration of the test compound that causes 50% inhibition is known as the IC50 value. For example, aprepitant was found to be a moderate inhibitor of UGT2B7, and celastrol (B190767) strongly inhibited UGT1A6 and UGT2B7. nih.govmdpi.com

Induction studies determine if a compound can increase the expression of UGT enzymes, which could lead to faster metabolism of co-administered drugs. These studies are more complex and are often carried out using cultured human hepatocytes.

In this context, this compound would be used as an analytical standard to quantify the product of a UGT-mediated reaction (Propyl β-D-Glucuronide) in the presence of potential inhibitors or inducers.

Enzymatic Hydrolysis of Glucuronide Conjugates by β-Glucuronidases

For many analytical methods, particularly in toxicology and clinical testing, it is necessary to measure the parent (unconjugated) compound. Since a significant portion of a xenobiotic can exist as a glucuronide conjugate in biological samples like urine, an enzymatic hydrolysis step is employed to cleave the glucuronic acid moiety prior to analysis. covachem.comnih.gov

Characterization of β-Glucuronidase Sources and Substrate Specificity

β-Glucuronidase is a hydrolase enzyme that catalyzes the cleavage of β-D-glucuronic acid from glucuronide conjugates. covachem.com This enzyme can be sourced from various organisms, with each source having distinct characteristics. The most common sources used in analytical laboratories are bacteria (Escherichia coli) and mollusks (Helix pomatia).

The choice of enzyme depends on the specific requirements of the assay. E. coli β-glucuronidase is highly specific for β-glucuronides and is essentially free of other activities like sulfatase activity, which is present in preparations from Helix pomatia. sigmaaldrich.com

Table 2: Comparison of Common β-Glucuronidase Sources

CharacteristicEscherichia coliHelix pomatia (Snail)AbalonePatella vulgata (Limpet)
Optimal pH 6.0 - 7.04.5 - 5.04.54.5 - 5.0
Optimal Temperature ~37°C~60°C~60°C~60°C
Specificity High for β-glucuronidesContains sulfatase activityContains sulfatase activityContains sulfatase activity
Key Advantage High specificity, no sulfataseBroad substrate activityHigh thermal stabilityEffective for steroid conjugates

Data compiled from general knowledge and specific product information. sigmaaldrich.com

Optimization of Hydrolysis Conditions for Analytical Sample Pre-treatment

To ensure complete and reproducible cleavage of glucuronide conjugates, the hydrolysis conditions must be carefully optimized. Incomplete hydrolysis can lead to an underestimation of the total analyte concentration. Key parameters for optimization include:

pH : The buffer pH must be adjusted to the optimum for the specific enzyme being used (e.g., pH 6.8 for E. coli). sigmaaldrich.com

Temperature : Incubation is typically performed at the enzyme's optimal temperature (e.g., 37°C for E. coli). sigmaaldrich.com

Enzyme Concentration : A sufficient amount of enzyme must be added to ensure the reaction goes to completion within the allotted time.

Incubation Time : The incubation period must be long enough for complete hydrolysis. For example, a 90-minute incubation was found to be effective for hydrolyzing α-hydroxytriazolam glucuronide. sigmaaldrich.com

To monitor the effectiveness of the hydrolysis step in each individual sample, an internal hydrolysis indicator such as resorufin (B1680543) β-D-glucuronide can be added. nih.gov The successful cleavage and detection of resorufin confirm that the enzyme was active in that specific sample matrix. nih.gov this compound can also act as a stable isotope-labeled internal standard to control for the efficiency of the entire analytical procedure, including the hydrolysis step, extraction, and instrumental analysis.

Impact of Enzymatic Activity on Glucuronide Deconjugation Kinetics

The breakdown, or deconjugation, of glucuronides is a critical step in the enterohepatic recirculation of many compounds and is catalyzed by β-glucuronidase enzymes. These enzymes, found in various tissues and gut microflora, hydrolyze the glycosidic bond, releasing the parent aglycone from its glucuronic acid conjugate. The kinetics of this process are influenced by several factors, including the source of the enzyme, the specific substrate, and the pH of the local environment.

Research into the deconjugation of flavonoid glucuronides provides a model for understanding these kinetics. Studies have shown that β-glucuronidases from different sources, including human neutrophils and bacteria, can effectively deconjugate various glucuronide substrates. nih.gov The enzymatic reactions typically follow first-order kinetics. nih.gov The optimal pH for this hydrolysis is generally in the acidic range, between 3.5 and 5.0, though significant activity can still be observed up to a pH of 5.5. nih.gov

Kinetic parameters such as the Michaelis constant (Km) and maximum reaction velocity (Vmax) quantify the efficiency of this enzymatic process. Km represents the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for the substrate. A lower Km value signifies a higher affinity. For instance, at a pH of 4.0, the Km for the deconjugation of various substrates by β-glucuronidase can range significantly, from 22 µM to 981 µM, depending on the specific enzyme source and substrate pair. nih.gov

Table 1: Deconjugation Kinetic Parameters of Various Glucuronide Substrates by β-Glucuronidase at pH 4.0
SubstrateEnzyme SourceKm (µM)Vmax (µmol·min-1·unit-1)
Quercetin-4'-glucuronideHelix pomatia22Data not specified
para-Nitrophenol-glucuronideRecombinant β-glucuronidase981Data not specified
General Flavonoid GlucuronidesVarious (human neutrophil, recombinant, etc.)Varies0.735 - 24.012

Data derived from a study on flavonoid glucuronides, illustrating the range of kinetic values. nih.gov

The process of cleaving the glucuronide conjugate is essential for analysis in drug testing, as it renders the parent compound more suitable for extraction and detection by methods like liquid chromatography-mass spectrometry (LC-MS). covachem.com

Role of Glucuronidation in Xenobiotic Biotransformation and Endogenous Regulation

Glucuronidation is a pivotal Phase II metabolic pathway responsible for the biotransformation of a vast array of substances. wikipedia.orgnih.gov This process involves the enzymatic transfer of a glucuronic acid moiety from the cofactor uridine diphosphate-glucuronic acid (UDPGA) to a substrate. wikipedia.orguef.fi This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver but are also present in other major organs like the intestine, kidneys, and brain. wikipedia.orguef.fi

The primary function of glucuronidation is to increase the water solubility of lipophilic (fat-soluble) compounds, facilitating their elimination from the body via urine or bile. covachem.comwikipedia.org By converting compounds into more polar glucuronides, this pathway generally serves as a detoxification mechanism, reducing the potential toxicity of various substances and terminating the pharmacological activity of many drugs. nih.govuef.fi

Glucuronidation plays a crucial role in the metabolism of both xenobiotics (foreign compounds) and endogenous substances (compounds originating within the body).

Xenobiotic Biotransformation: A significant number of pharmaceuticals, environmental pollutants, and dietary components are metabolized through glucuronidation. eur.nl This is a key step in drug clearance for many clinically used drugs, including propylthiouracil, morphine, and acetaminophen. eur.nlresearchgate.net The conjugation process transforms these often-hydrophobic compounds into hydrophilic metabolites that can be readily excreted.

Endogenous Regulation: The UGT enzyme system is also fundamental to maintaining homeostasis by regulating the levels of various endogenous compounds. This includes the metabolism of bilirubin (a breakdown product of heme), steroid hormones (such as androgens and estrogens), mineralocorticoids, and bile acids. wikipedia.org For example, deficiencies in specific UGT enzymes, such as UGT1A1, can lead to genetic hyperbilirubinemia, a condition characterized by elevated bilirubin levels. nih.goveur.nl

Table 2: Examples of Substrates Undergoing Glucuronidation
CategorySpecific Examples
Xenobiotics (Drugs & Pollutants)Propylthiouracil, Morphine, Acetaminophen (Paracetamol), Oxazepam, Codeine, Clozapine, Pollutants, 4-aminobiphenyl
Endogenous CompoundsBilirubin, Androgens, Estrogens, Mineralocorticoids, Glucocorticoids, Bile Acids, Retinoids, Fatty acid derivatives

This table provides a non-exhaustive list of compounds metabolized by the glucuronidation pathway. wikipedia.orgresearchgate.net

While typically a detoxification process, some glucuronide conjugates can be biologically active and may contribute to the pharmacological or toxicological effects of the parent compound. nih.gov Ultimately, the interplay between UGT enzyme activity and the subsequent transport of the formed glucuronides determines the disposition and clearance of a wide range of substances, underscoring the central role of this pathway in metabolic health. nih.gov

Advanced Research in Structure Activity Relationships Sar and Computational Modeling of Glucuronides

Molecular Docking Studies of Glucuronide-Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of glucuronides, docking is primarily used to study the interaction between a glucuronide substrate (or its aglycone precursor) and the active site of UDP-glucuronosyltransferase (UGT) enzymes, or the interaction of the glucuronide metabolite with other proteins like efflux transporters. nih.gov

The process involves generating a three-dimensional model of the target enzyme, often based on crystal structures or homology modeling. nih.gov The ligand, such as Propyl β-D-Glucuronide, is then computationally placed into the enzyme's binding pocket in various possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with the lowest energy scores indicating a more favorable interaction. scielo.org.mx

These studies provide valuable insights into:

Binding Affinity: Quantifying the strength of the interaction between the glucuronide and the enzyme.

Binding Pose: Identifying the specific amino acid residues within the active site that interact with the glucuronide. Key interactions often involve hydrogen bonds with the hydroxyl and carboxyl groups of the glucuronic acid moiety.

Enzyme Selectivity: Understanding why certain UGT isoforms preferentially metabolize specific substrates.

While direct docking studies on Propyl-d7 β-D-Glucuronide are not found in the literature, the methodology is applied to understand how simple aliphatic alcohols bind to UGTs. The insights gained are fundamental to predicting the metabolic fate of a vast range of xenobiotics.

ParameterDescriptionRelevance to Glucuronide-Enzyme Interactions
Binding Energy (kcal/mol) The calculated free energy of binding between the ligand and the protein. Lower values indicate stronger binding.Predicts the stability of the glucuronide within the enzyme's active site or transporter binding pocket.
Key Amino Acid Residues Specific amino acids in the active site that form critical interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand.Determines the precise orientation of the substrate for catalysis and contributes to isoform selectivity. Common residues include His, Asp, Asn, and Ser.
Root-Mean-Square Deviation (RMSD) A measure of the average distance between the atoms of superimposed molecules. Used to compare the docked pose to a known binding mode.Validates the accuracy of the docking protocol if a reference crystal structure is available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Glucuronide Behavior and Recognition

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org For glucuronides, QSAR is used to predict various properties, including the rate of formation by UGTs, binding affinity to transporters, or potential for reactivity. nih.gov These models are built by correlating calculated molecular descriptors of a series of related compounds with their experimentally measured activities. tdl.orgresearchgate.net

The development of a QSAR model involves several steps:

Data Collection: A dataset of compounds with known activities (e.g., glucuronidation rates for a series of small alcohols) is assembled.

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological indices (e.g., molecular connectivity). nih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to create an equation that best correlates the descriptors with the observed activity. scielo.org.mx

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it can accurately predict the activity of new, untested compounds.

While this compound itself would not typically be included in a QSAR training set designed to predict biological activity (as deuteration has a minimal effect on the standard molecular descriptors), it is essential for the analytical methods used to accurately quantify the activity data (e.g., metabolite formation) that forms the basis of these models.

Descriptor TypeExample DescriptorRelevance to Glucuronide Behavior
Electronic Partial Atomic Charge, Dipole MomentInfluences the ability to form hydrogen bonds and electrostatic interactions within the UGT active site. nih.gov
Steric/Topological Molecular Volume, Surface Area, Shape IndicesDescribes the size and shape of the molecule, which must be complementary to the enzyme's binding pocket.
Lipophilicity LogP (Octanol-Water Partition Coefficient)Relates to the compound's ability to cross cell membranes and interact with hydrophobic regions of the enzyme.
Quantum Chemical HOMO/LUMO EnergiesCan describe the reactivity of the functional group undergoing glucuronidation. oup.com

Computational Approaches for Predicting Glucuronidation Sites and Metabolite Formation

A key challenge in metabolism studies is predicting the "site of metabolism" (SOM), i.e., the specific atom or functional group on a molecule that will be modified by a metabolic enzyme. oup.com For glucuronidation, this typically involves identifying susceptible hydroxyl, carboxyl, amino, or thiol groups. Computational models have been developed to predict these sites with increasing accuracy. annualreviews.orgproquest.com

These predictive models can be broadly categorized into:

Ligand-Based Methods: These approaches use descriptors of the substrate molecule alone. They often analyze the properties of each potential metabolic site, considering factors like steric accessibility, electronic properties (reactivity), and the stability of the resulting metabolite. oup.com

Structure-Based Methods: When a 3D structure of the UGT enzyme is available, docking simulations can be used to predict the SOM. The site on the substrate that is positioned closest to the catalytic residues and the UDPGA co-factor is predicted to be the most likely site of glucuronidation.

For a simple molecule like propanol (B110389) (the precursor to Propyl β-D-Glucuronide), the hydroxyl group is the only and obvious site for glucuronidation. However, for complex drug molecules with multiple potential sites, these computational tools are invaluable for predicting the likely metabolites that will be formed. Experimental verification of these predictions, often using mass spectrometry, relies on stable isotope-labeled standards like this compound to confirm the identity and structure of the formed metabolites.

Modeling ApproachPrincipleApplication
Expert Systems Rule-based systems derived from known metabolic pathways.Provides rapid, qualitative predictions based on the presence of known susceptible functional groups.
Machine Learning (e.g., SVM, Naïve Bayes) Statistical models trained on large datasets of known glucuronidation sites, using molecular and atomic descriptors. oup.comOffers quantitative predictions of the likelihood of glucuronidation at various sites on a molecule.
Quantum Chemistry Calculations Calculates electronic properties like atomic charges and bond dissociation energies to assess the chemical reactivity of potential sites. oup.comProvides a physics-based rationale for site reactivity, often used to refine predictions from other methods.

Molecular Dynamics Simulations of Glucuronide Conformational Changes and Binding Affinity

Molecular dynamics (MD) is a powerful computational method that simulates the physical movements of atoms and molecules over time. chemrxiv.orgnih.gov Unlike the static picture provided by molecular docking, MD simulations provide a dynamic view of how a glucuronide interacts with an enzyme or moves within its binding site. mdpi.com

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of each atom over a set period, typically nanoseconds to microseconds. nih.gov This allows researchers to:

Analyze Conformational Flexibility: Observe how the glucuronide and the protein's active site residues change shape and position upon binding. uah.es

Assess Binding Stability: Determine if the initial binding pose predicted by docking is stable over time.

Calculate Binding Free Energy: Employ advanced techniques like MM/PBSA or free energy perturbation (FEP) to obtain more accurate estimates of binding affinity than those from docking scores alone.

Map Water Networks: Understand the role of water molecules in mediating the interaction between the glucuronide and the enzyme.

MD simulations can reveal crucial dynamic events, such as the opening and closing of the enzyme's active site or subtle conformational shifts in the glucuronide that are essential for a stable interaction. nih.govnih.gov While specific simulations of this compound are not published, MD is a key technique for fundamental studies of enzyme-ligand recognition that underpins our understanding of glucuronidation.

MD Simulation OutputInformation GainedSignificance in Glucuronide Research
Atomic Trajectories The 3D coordinates of all atoms in the system over time.Visualizes the dynamic movements and conformational changes of the glucuronide and enzyme.
Root-Mean-Square Fluctuation (RMSF) A measure of the flexibility of different parts of the protein.Identifies flexible loops or domains in the UGT enzyme that may be important for substrate entry and product release.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds over the simulation time.Quantifies the stability of key interactions between the glucuronide's functional groups and the enzyme's active site.
Free Energy Landscapes A map of the energy of the system as a function of specific conformational coordinates.Reveals the most stable conformational states of the glucuronide-enzyme complex and the energy barriers between them.

Emerging Research Paradigms and Future Directions in Glucuronide Studies

Integration of Multi-Omics Approaches in Glucuronide Research

A holistic understanding of glucuronidation necessitates the integration of multiple "omics" disciplines. This multi-pronged approach allows for a comprehensive view of the factors influencing the formation and fate of glucuronide conjugates.

Genomics plays a foundational role by elucidating the genetic basis of inter-individual variability in glucuronidation capacity. The UDP-glucuronosyltransferase (UGT) superfamily of enzymes, responsible for catalyzing the glucuronidation reaction, is encoded by a complex set of genes with numerous polymorphisms. Genomic studies help identify single nucleotide polymorphisms (SNPs) and other genetic variations in UGT genes that can lead to altered enzyme activity, impacting drug efficacy and toxicity.

Transcriptomics , the study of RNA transcripts, provides insights into the regulation of UGT gene expression. By analyzing mRNA levels, researchers can understand how various factors, such as drug exposure, disease state, or genetic background, influence the abundance of specific UGT enzymes in different tissues.

Proteomics focuses on the large-scale study of proteins, including the UGT enzymes themselves. Quantitative proteomics techniques are employed to measure the absolute or relative abundance of UGT isoforms in various tissues and cellular compartments. This information is crucial for building accurate models of metabolic pathways and predicting the rate of glucuronide formation.

Metabolomics , the comprehensive analysis of metabolites in a biological system, is instrumental in identifying and quantifying glucuronide conjugates. Advanced analytical platforms, such as high-resolution mass spectrometry, enable the detection and characterization of a wide range of glucuronides, providing a direct readout of glucuronidation activity.

The true power of multi-omics lies in the integration of these datasets. By combining genomic, transcriptomic, proteomic, and metabolomic data, researchers can construct detailed models of glucuronidation pathways, identify novel biomarkers of drug metabolism, and gain a deeper understanding of the mechanisms underlying inter-individual differences in drug response.

Omics DisciplineFocus of Study in Glucuronide ResearchKey Insights
Genomics Analysis of UDP-glucuronosyltransferase (UGT) gene polymorphisms.Identifies genetic variations affecting enzyme activity and drug metabolism variability.
Transcriptomics Measurement of UGT mRNA levels.Reveals regulatory mechanisms controlling UGT gene expression.
Proteomics Quantification of UGT enzyme abundance.Provides direct measurement of the metabolic machinery for glucuronidation.
Metabolomics Identification and quantification of glucuronide conjugates.Offers a direct readout of in vivo glucuronidation activity.

Advancements in Microfluidic and High-Throughput Screening for Glucuronide Metabolism

The traditional methods for studying glucuronide metabolism are often low-throughput and require significant amounts of reagents and biological samples. Recent advancements in microfluidics and high-throughput screening (HTS) are revolutionizing this field by enabling rapid and efficient analysis of glucuronidation reactions.

Microfluidic devices , also known as "lab-on-a-chip" systems, allow for the precise manipulation of small volumes of fluids in micro-scale channels. These devices can be used to create miniaturized cell culture systems that mimic the physiological environment of tissues like the liver, the primary site of glucuronidation. These "organ-on-a-chip" models provide a more physiologically relevant platform for studying drug metabolism compared to traditional cell cultures. They allow for the controlled perfusion of cells with drugs and nutrients, and the collection of metabolites for analysis, all within a single, integrated device.

High-throughput screening (HTS) assays have been developed to rapidly screen large libraries of compounds for their potential to be metabolized by UGT enzymes or to inhibit their activity. These assays are often based on fluorescence or luminescence detection, where the formation of a glucuronide product is coupled to a change in a light signal. For example, a fluorescent probe that becomes fluorescent upon glucuronidation can be used to measure the activity of a specific UGT isoform in the presence of various test compounds. These HTS assays are critical in the early stages of drug discovery for identifying compounds with favorable metabolic profiles.

TechnologyApplication in Glucuronide ResearchAdvantages
Microfluidics (Organ-on-a-Chip) Creation of in vitro models of tissues (e.g., liver) for studying drug metabolism.More physiologically relevant than traditional cell cultures, requires smaller sample volumes.
High-Throughput Screening (HTS) Rapid screening of large compound libraries for UGT substrate or inhibitor activity.Increased speed and efficiency, enabling early-stage drug discovery and toxicity assessment.

Innovative Applications of Stable Isotopes in Complex Biological Systems Research

Stable isotope-labeled compounds, such as Propyl-d7 β-D-Glucuronide, are indispensable tools in modern metabolic research. The incorporation of stable isotopes, like deuterium (B1214612) (d), into a molecule allows it to be distinguished from its unlabeled counterpart by mass spectrometry without altering its fundamental chemical properties.

Traditionally, stable isotope-labeled compounds have been used as internal standards in quantitative bioanalysis to ensure accuracy and precision. However, their application in complex biological systems research has expanded significantly. One innovative application is in stable isotope tracing studies . By administering a stable isotope-labeled compound, researchers can trace its metabolic fate through complex biological pathways. For instance, by administering this compound, one could potentially track the cleavage of the glucuronide moiety and the subsequent metabolism of the released deuterated propyl group. This provides valuable information on the dynamic processes of absorption, distribution, metabolism, and excretion (ADME) of both the parent compound and its metabolites.

Furthermore, the use of stable isotopes can help to elucidate the kinetic isotope effect , where the substitution of a lighter isotope with a heavier one can lead to a change in the rate of a chemical reaction. This phenomenon can be exploited to study the mechanisms of enzymatic reactions, including those catalyzed by UGTs. By comparing the rate of glucuronidation of a deuterated versus a non-deuterated substrate, researchers can gain insights into the rate-limiting steps of the reaction.

ApplicationDescriptionExample with this compound
Internal Standard Used in mass spectrometry to accurately quantify the unlabeled analyte.Quantification of Propyl β-D-Glucuronide in biological samples.
Metabolic Tracing Following the fate of the labeled molecule through metabolic pathways.Tracking the distribution and subsequent metabolism of the d7-propyl group after cleavage of the glucuronide.
Kinetic Isotope Effect Studies Investigating the mechanism of enzymatic reactions by observing changes in reaction rates upon isotopic substitution.Comparing the rate of enzymatic hydrolysis of this compound to its non-deuterated counterpart.

Development of Novel Glucuronide Analogs for Mechanistic Investigations

Beyond stable isotope labeling, the development of other novel glucuronide analogs is a burgeoning area of research aimed at dissecting the intricate mechanisms of glucuronidation and the subsequent disposition of the resulting conjugates. These analogs are designed with specific modifications to probe various aspects of the glucuronidation pathway.

One area of focus is the synthesis of glucuronide analogs with modified aglycones . For example, researchers have synthesized a series of methylated quercetin (B1663063) glucuronide derivatives to investigate how modifications to the flavonoid structure affect the regioselectivity and efficiency of UGT enzymes. These studies provide valuable structure-activity relationship data that can be used to predict the metabolism of other, similar compounds.

Another innovative approach is the development of fluorescent glucuronide probes . These probes, such as fluorescein (B123965) di-β-D-glucuronide, are non-fluorescent until the glucuronide moiety is cleaved by a β-glucuronidase enzyme, at which point a fluorescent signal is generated. These tools are invaluable for studying the activity of β-glucuronidases in various biological systems, including the gut microbiome, and for screening for inhibitors of these enzymes.

Furthermore, novel glucuronide analogs are being designed to investigate their interactions with drug transporter proteins . Glucuronide conjugates are often substrates for efflux transporters, such as multidrug resistance-associated proteins (MRPs), which play a crucial role in their elimination from cells and the body. By synthesizing glucuronide analogs with specific structural features, researchers can probe the substrate specificity and binding sites of these transporters, providing insights into potential drug-drug interactions.

Type of AnalogPurpose of DevelopmentExample
Modified Aglycone Analogs To study the structure-activity relationships of UGT enzymes.Methylated quercetin glucuronides.
Fluorescent Probes To measure the activity of β-glucuronidase enzymes in real-time.Fluorescein di-β-D-glucuronide.
Transporter-Specific Analogs To investigate the substrate specificity and mechanisms of drug transporter proteins.Glucuronide derivatives designed to interact with specific MRPs.

Q & A

Q. What are the standard methodologies for synthesizing Propyl-d7 β-D-Glucuronide in academic research?

this compound is typically synthesized using enzymatic glucuronidation via recombinant UDP-glucuronosyltransferases (UGTs) expressed in engineered bacterial systems like E. coli BL21(DE3). For example, UGTs such as GcaC from Streptomyces chromofuscus have been used to catalyze glucuronidation of phenolic substrates, yielding titers up to 78 mg/L in optimized 1-L reaction systems . Deuterated analogs (e.g., Propyl-d7) may require isotopic labeling during precursor synthesis, followed by enzymatic conjugation. Reaction conditions (pH 7.4, 37°C, 3-hour incubation) and substrate-to-enzyme ratios are critical for maximizing yield.

Q. How is the structural identity of this compound confirmed in experimental settings?

Structural confirmation relies on combined NMR and mass spectrometry (MS) . For glucuronides, the β-D-configuration is confirmed via 1H^1H NMR coupling constants (J=7.5HzJ = 7.5 \, \text{Hz} for anomeric protons) . Deuterium labeling (d7) is validated using high-resolution MS to detect mass shifts (e.g., +7 Da for Propyl-d7). Comparative analysis with non-deuterated analogs helps distinguish isotopic patterns. For example, kaempferol glucuronides were structurally confirmed by downfield shifts of aromatic protons in NMR spectra and MS/MS fragmentation patterns .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Deuterated internal standards (e.g., this compound) improve quantification accuracy by compensating for matrix effects. Chromatographic separation (C18 columns, 2.1 × 100 mm) with gradients of acetonitrile/water (0.1% formic acid) achieves baseline resolution. Detection limits as low as 0.03 ng/mL have been reported for glucuronides in urine and plasma .

Advanced Research Questions

Q. How can researchers optimize enzymatic synthesis yields of deuterated glucuronides like this compound?

Yield optimization involves:

  • Substrate engineering : Deuterated propyl groups may alter enzyme kinetics. Kinetic parameters (KmK_m, VmaxV_{max}) should be re-evaluated for deuterated substrates.
  • Reaction scaling : Titers drop significantly in larger bioreactors (e.g., 78 mg/L in 1-L vs. <10 mg/L in 10-L systems). Continuous feeding of UDP-glucuronic acid or co-expression of UDP-glucose dehydrogenase can stabilize cofactor levels .
  • Bacterial strain selection : Engineered E. coli strains with enhanced UGT solubility (e.g., codon-optimized plasmids) improve catalytic efficiency .

Q. What strategies resolve contradictions between NMR and MS data during structural elucidation?

Discrepancies often arise from:

  • Isomeric impurities : MS cannot distinguish positional isomers (e.g., 3-O vs. 7-O glucuronides). NMR 1H^1H-13C^{13}C HSQC and HMBC correlations map substituent positions .
  • Deuterium exchange : Labile protons in glucuronic acid may exchange with solvent, complicating NMR interpretation. Lyophilizing samples in deuterated solvents (e.g., D2_2O) mitigates this .
  • Matrix interference : Co-eluting metabolites in biological samples can distort MS signals. Solid-phase extraction (SPE) or hydrophilic interaction chromatography (HILIC) enhances purity .

Q. How can this compound be applied in functional assays to study drug metabolism?

Deuterated glucuronides are used as isotopic tracers in:

  • Phase II metabolism studies : Co-incubation with human liver microsomes (HLMs) identifies UGT isoform specificity (e.g., UGT1A1 vs. UGT2B7).
  • Transport assays : Caco-2 cell monolayers assess intestinal absorption of glucuronides. Propyl-d7 labeling distinguishes endogenous vs. exogenous metabolites in efflux studies .
  • In vivo pharmacokinetics : Deuterated analogs minimize endogenous background in mass spectrometry, enabling precise measurement of clearance rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.